molecular formula C17H18N2O B4610523 1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine

1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B4610523
M. Wt: 266.34 g/mol
InChI Key: JBZDLPNNZKUPTD-UHFFFAOYSA-N
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Description

1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine is an organic compound that features an indole ring substituted at the 5-position with a methanamine group, which is further substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:

    Starting Materials: Indole, 4-methoxybenzyl chloride, and methanamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Oxidation Products: Various oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the methanamine group.

    Substitution Products: Substituted derivatives of the methanamine group.

Scientific Research Applications

1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can interact with aromatic residues in the active site of enzymes, while the methanamine group can form hydrogen bonds with polar residues. The 4-methoxybenzyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-5-yl)-N-benzylmethanamine: Similar structure but lacks the methoxy group on the benzyl ring.

    1-(1H-indol-5-yl)-N-(4-hydroxybenzyl)methanamine: Similar structure but has a hydroxy group instead of a methoxy group on the benzyl ring.

    1-(1H-indol-5-yl)-N-(4-chlorobenzyl)methanamine: Similar structure but has a chloro group instead of a methoxy group on the benzyl ring.

Uniqueness

1-(1H-indol-5-yl)-N-(4-methoxybenzyl)methanamine is unique due to the presence of the 4-methoxy group on the benzyl ring, which can influence its chemical reactivity, biological activity, and binding affinity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1H-indol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-16-5-2-13(3-6-16)11-18-12-14-4-7-17-15(10-14)8-9-19-17/h2-10,18-19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDLPNNZKUPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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